2-azido-4-methoxy-1-nitrobenzene
CAS No.: 104503-84-6
Cat. No.: VC11529642
Molecular Formula: C7H6N4O3
Molecular Weight: 194.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104503-84-6 |
---|---|
Molecular Formula | C7H6N4O3 |
Molecular Weight | 194.1 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Physical Characteristics
2-Azido-4-methoxy-1-nitrobenzene is a substituted benzene derivative with the following key properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 194.148 g/mol |
Exact Mass | 194.044 g/mol |
Polar Surface Area | 104.8 Ų |
LogP (Partition Coeff.) | 2.52 |
The nitro group at position 1 and the methoxy group at position 4 create an electron-deficient aromatic system, while the azido group at position 2 introduces significant reactivity. This combination enables diverse chemical transformations, including cycloadditions and photolytic reactions .
Spectral and Structural Analysis
The compound’s infrared (IR) spectrum typically shows characteristic peaks for the azido group (~2100 cm⁻¹), nitro group (~1520 and 1350 cm⁻¹), and methoxy group (~1250 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons, with deshielding effects observed due to the electron-withdrawing nitro and azido groups . X-ray crystallography of analogous compounds confirms the planar benzene ring and orthogonal orientation of substituents, which minimizes steric hindrance .
Synthesis and Manufacturing
Diazotization-Azidation Route
The most efficient synthesis of 2-azido-4-methoxy-1-nitrobenzene involves a two-step diazotization-azidation process, adapted from methodologies used for related aryl azides :
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Diazotization:
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Azidation:
This method avoids hazardous hydrazoic acid () generation and minimizes side reactions such as phenol or triazene formation .
Alternative Synthetic Strategies
Alternative approaches include:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Functionalization of pre-modified benzene derivatives with azido groups .
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Photochemical Methods: UV-induced nitrene insertion, though less common due to competing decomposition pathways .
Applications in Organic Synthesis and Materials Science
Click Chemistry and Bioconjugation
The azido group in 2-azido-4-methoxy-1-nitrobenzene participates in CuAAC reactions with terminal alkynes to form 1,2,3-triazoles, a cornerstone of click chemistry . For example:
This reaction is employed to label biomolecules, synthesize drug candidates, and functionalize polymers .
Photoaffinity Labeling
The nitro group stabilizes the azide, enabling controlled photolysis to generate aryl nitrenes. These reactive intermediates crosslink with proximal biomolecules, making the compound a valuable tool for studying protein-ligand interactions .
Polymer and Materials Functionalization
Incorporating 2-azido-4-methoxy-1-nitrobenzene into polymers enhances their responsiveness to external stimuli. For instance:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume